4-(Dimethylamino)-1,3-dimethoxy-9H-xanthen-9-one
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Overview
Description
4-(Dimethylamino)-1,3-dimethoxy-9H-xanthen-9-one is a chemical compound known for its unique structural properties and diverse applications. This compound is part of the xanthene family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a pyran ring. The presence of dimethylamino and methoxy groups in its structure contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1,3-dimethoxy-9H-xanthen-9-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-dimethylaminobenzaldehyde with 1,3-dimethoxybenzene in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate Schiff base, followed by cyclization to form the xanthene core.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Parameters such as temperature, pressure, and catalyst concentration are carefully controlled to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-1,3-dimethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(Dimethylamino)-1,3-dimethoxy-9H-xanthen-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent dye and a pH indicator due to its ability to emit light upon excitation.
Biology: The compound is employed in biological staining techniques to visualize cellular components.
Industry: The compound is used in the manufacturing of dyes, pigments, and optical brighteners.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-1,3-dimethoxy-9H-xanthen-9-one involves its interaction with molecular targets and pathways. As a photosensitizer, the compound absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species (ROS). These ROS can induce cell damage and apoptosis, making the compound useful in photodynamic therapy. The dimethylamino group enhances its ability to interact with biological membranes and proteins, facilitating its uptake and localization within cells.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A nucleophilic catalyst used in esterification and acylation reactions.
4-(Dimethylamino)benzoic acid: Used in sunscreen formulations as a UV filter.
4-Dimethylaminophenol: Employed as an antidote for cyanide poisoning.
Uniqueness
4-(Dimethylamino)-1,3-dimethoxy-9H-xanthen-9-one stands out due to its unique combination of fluorescent properties and chemical reactivity. Unlike other similar compounds, it has a tricyclic xanthene core, which imparts distinct photophysical characteristics. Its ability to act as a photosensitizer and its applications in diverse fields such as biology, medicine, and industry highlight its versatility and importance.
Properties
CAS No. |
62497-51-2 |
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Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
4-(dimethylamino)-1,3-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C17H17NO4/c1-18(2)15-13(21-4)9-12(20-3)14-16(19)10-7-5-6-8-11(10)22-17(14)15/h5-9H,1-4H3 |
InChI Key |
QFFDBAPZXKRKFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C2=C1OC3=CC=CC=C3C2=O)OC)OC |
Origin of Product |
United States |
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